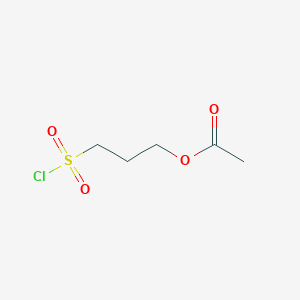![molecular formula C17H18ClFN2O2 B2527520 2-Chloro-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-6-fluorobenzamide CAS No. 1421494-07-6](/img/structure/B2527520.png)
2-Chloro-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-6-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-Chloro-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-6-fluorobenzamide" is a chemical entity that has not been directly studied in the provided papers. However, similar compounds with benzamide structures and substituents such as chloro, nitro, and amino groups have been investigated for their potential biological activities and chemical properties. These compounds are of interest due to their potential applications in medicinal chemistry, particularly as cytotoxic agents against cancer cells .
Synthesis Analysis
The synthesis of related benzamide derivatives often involves multiple steps, including alkylation, coupling reactions, reduction of nitro groups, and amide formation . For instance, the synthesis of alkoxy benzamide derivatives was achieved through a sequence of reactions starting with alkylation, followed by halo phenol coupling, nitro group reduction, and finally acid amine coupling . These methods provide a framework for the synthesis of complex benzamide compounds, which could be adapted for the synthesis of "2-Chloro-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-6-fluorobenzamide".
Molecular Structure Analysis
The molecular structure and properties of benzamide derivatives can be characterized using various spectroscopic techniques, including NMR, MS, IR, and X-ray diffraction . Density functional theory (DFT) calculations are also employed to predict and understand the molecular structure, as well as to compare theoretical results with experimental data . For example, the crystal structure of a related compound, 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, was determined to adopt a monoclinic space group, with specific unit cell parameters and stabilized by pi-pi conjugation and hydrogen bonding interactions .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including enzymatic reduction and intramolecular cyclization . The reductive chemistry of these compounds is particularly relevant in the context of hypoxia-selective cytotoxins, where selective toxicity for hypoxic cells is achieved through oxygen-inhibited enzymatic reduction . The reduction products of these compounds can be more cytotoxic than the parent drug, and their stability and reactivity play a crucial role in their biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure and substituents. These properties can be investigated through electrochemical measurements and DFT calculations . The antitumor activity of these compounds can be assessed using assays such as the methylthiazolyldiphenyl-tetrazolium bromide (MTT) assay, and their biological activities can be correlated with their electrochemical properties . Additionally, the non-linear optical (NLO) properties and natural bond orbital (NBO) analyses can provide insights into the electronic interactions and potential applications of these compounds .
Applications De Recherche Scientifique
Pharmacokinetic and Bioequivalence Studies
Compounds with structural similarities to 2-Chloro-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-6-fluorobenzamide are often subjects of pharmacokinetic and bioequivalence studies. For example, a study on itopride HCl, a compound with a dimethylamino phenyl group, compared two different formulations to determine bioavailability and bioequivalence among healthy volunteers (Cho et al., 2010). Such studies are crucial for developing medications with optimal absorption, distribution, metabolism, and excretion characteristics.
Diagnostic Imaging and Radiotracers
Research on diagnostic imaging techniques, such as PET scans, frequently utilizes compounds modified with radioactive isotopes. For instance, studies involving 18F-ISO-1 and 18F-MPPF have explored their use in assessing cellular proliferation in tumors and serotonin receptor concentration, respectively. These compounds, often structurally complex and including elements like fluorine, are used to visualize and quantify biological processes in vivo, offering insights into disease mechanisms and potential therapeutic targets (Dehdashti et al., 2013); (Didelot et al., 2010).
Environmental and Food Safety
Compounds with functionalities similar to the subject compound are also analyzed in the context of environmental safety and food preservation. Studies on the occurrence and dietary exposure to parabens in foodstuffs, which share a benzoic acid moiety with 2-Chloro-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-6-fluorobenzamide, highlight the widespread presence of these chemicals and their metabolites in the environment and food supply, underscoring the need for monitoring and evaluating their safety (Liao, Liu, & Kannan, 2013).
Propriétés
IUPAC Name |
2-chloro-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O2/c1-21(2)12-8-6-11(7-9-12)15(22)10-20-17(23)16-13(18)4-3-5-14(16)19/h3-9,15,22H,10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSZVCBUYRDGFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC=C2Cl)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-6-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2527438.png)




![ethyl 4-[2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2527446.png)
![N-(1-Cyanocyclopropyl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxamide](/img/structure/B2527449.png)
![(E)-N-(2-chlorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2527452.png)

![2-((6-acetamidopyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2527454.png)


![methyl 2-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate](/img/structure/B2527458.png)
